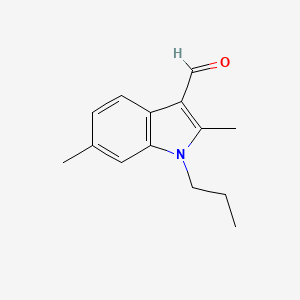

2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dimethyl-1-propyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound features a propyl group at the nitrogen atom, two methyl groups at positions 2 and 6, and an aldehyde group at position 3 on the indole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of Substituents: The methyl groups at positions 2 and 6 can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Addition of the Propyl Group: The propyl group can be added to the nitrogen atom through N-alkylation using propyl bromide and a base such as potassium carbonate.

Formylation: The aldehyde group at position 3 can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the indole with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethyl-1-propyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2,6-Dimethyl-1-propyl-1H-indole-3-carboxylic acid.

Reduction: 2,6-Dimethyl-1-propyl-1H-indole-3-methanol.

Substitution: 5-Bromo-2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde.

Aplicaciones Científicas De Investigación

Overview

2,6-Dimethyl-1-propyl-1H-indole-3-carbaldehyde is a significant compound in the indole family, known for its diverse applications in scientific research, particularly in medicinal chemistry and organic synthesis. This compound exhibits a unique structure that allows it to participate in various chemical reactions, making it valuable in both laboratory and industrial settings.

Synthetic Routes

The synthesis of this compound typically employs the Fischer indole synthesis method. This involves the reaction of phenylhydrazine with appropriate aldehydes or ketones under acidic conditions. Enhanced industrial methods may utilize continuous flow reactors to optimize yield and purity.

Medicinal Chemistry

This compound has garnered attention for its biological activities:

- Anticancer Properties : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's low minimum inhibitory concentration suggests strong potential as an anticancer therapeutic agent.

- Antimicrobial Activity : Preliminary studies show that it possesses antimicrobial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA), indicating potential use in treating bacterial infections.

Organic Synthesis

The compound serves as a precursor for synthesizing more complex indole derivatives and heterocyclic compounds. Its ability to undergo various chemical transformations, such as oxidation and reduction, allows it to be utilized in creating diverse chemical entities.

Chemical Reactions

The compound can participate in several types of reactions:

- Oxidation : Converts the aldehyde to a carboxylic acid.

- Reduction : Converts the aldehyde to an alcohol.

- Electrophilic Substitution : The indole ring can undergo substitution reactions, leading to various substituted derivatives depending on the electrophile used.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Anticancer Research

In a study evaluating its effects on cancer cell lines, it was found that the compound significantly inhibited cell proliferation through enzyme inhibition pathways associated with cancer growth. This suggests its potential role in developing new anticancer drugs .

Antimicrobial Studies

Research demonstrated that this compound effectively inhibited bacterial growth against MRSA strains, highlighting its potential application in developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, indole derivatives are known to interact with serotonin receptors, which play a crucial role in regulating mood, cognition, and other physiological processes.

Comparación Con Compuestos Similares

2,6-Dimethyl-1-propyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

1H-Indole-3-carbaldehyde: Lacks the methyl and propyl substituents, resulting in different chemical and biological properties.

2-Methyl-1H-indole-3-carbaldehyde: Contains a single methyl group at position 2, leading to variations in reactivity and biological activity.

5-Bromo-2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde: A halogenated derivative with potentially enhanced biological activity due to the presence of the bromine atom.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.

Actividad Biológica

2,6-Dimethyl-1-propyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure:

The compound is characterized by its indole structure with methyl and propyl substituents, which significantly influence its biological activity.

Synthesis Overview:

The synthesis of this compound typically involves:

- Formation of the Indole Ring: Utilizing Fischer indole synthesis.

- Substituent Introduction: Employing Friedel-Crafts alkylation for methyl groups and N-alkylation for the propyl group.

This compound interacts with various biomolecules, impacting several biochemical pathways:

| Biochemical Property | Description |

|---|---|

| Enzyme Interactions | Interacts with cytochrome P450 enzymes, influencing drug metabolism and detoxification processes. |

| Cell Signaling Modulation | Activates the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and immune responses. |

| Inhibition of Monoamine Oxidase | Exhibits inhibitory effects on monoamine oxidase (MAO), affecting neurotransmitter levels. |

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.19 μg/mL |

| Candida albicans | 0.15 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

In animal models, low doses of this compound have shown neuroprotective effects, likely due to its ability to modulate neurotransmitter levels through MAO inhibition. This action may help in conditions like depression or neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding: High affinity for multiple receptors, including AhR.

- Enzyme Inhibition: Inhibition of enzymes such as MAO contributes to altered neurotransmitter dynamics.

- Gene Expression Modulation: Activation of AhR leads to transcriptional changes that affect cellular responses.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Antibacterial Study: A study evaluated the antibacterial effects against Gram-positive and Gram-negative bacteria, revealing significant activity with low MIC values.

- Neuroprotective Study: Research indicated that treatment with this compound reduced neuronal damage in models of oxidative stress.

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in cell cultures.

Propiedades

IUPAC Name |

2,6-dimethyl-1-propylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-4-7-15-11(3)13(9-16)12-6-5-10(2)8-14(12)15/h5-6,8-9H,4,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISNZAZKFUYVDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C2=C1C=C(C=C2)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.